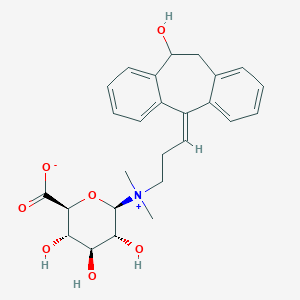

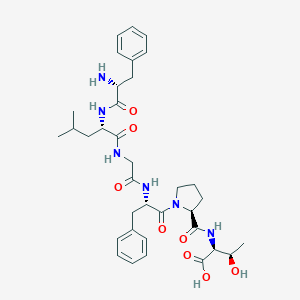

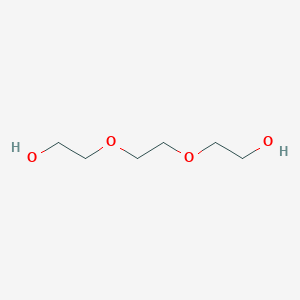

![molecular formula C12H9BrOS B149378 2-Bromo-1-[4-(2-thienyl)phenyl]-1-ethanone CAS No. 128746-80-5](/img/structure/B149378.png)

2-Bromo-1-[4-(2-thienyl)phenyl]-1-ethanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "2-Bromo-1-[4-(2-thienyl)phenyl]-1-ethanone" is a brominated aromatic ketone, which is structurally related to various other brominated aromatic compounds that have been synthesized and studied for their chemical properties and potential applications. Although the specific compound is not directly mentioned in the provided papers, the related compounds discussed in these papers offer insights into the chemical behavior and synthesis of brominated aromatic ketones.

Synthesis Analysis

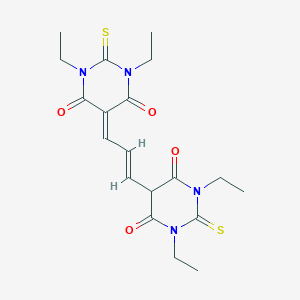

The synthesis of brominated aromatic ketones can involve halogen exchange reactions, as seen in the synthesis of 2-Bromo-1-(2,5-dimethoxyphenyl)ethanone, which was achieved with high yields and proved to be an effective chemical protective group . Similarly, the synthesis of 2-bromo-1-(3,4-dimethylphenyl)ethanone was performed and further converted into various thiazole derivatives, showcasing the versatility of brominated ketones in chemical transformations . The synthesis of 2-Bromo-1-(4-hydroxyphenyl)ethanone from 1-(4-hydroxyphenyl)ethanone using Br2 as the brominating reagent also demonstrates a method for introducing bromine into aromatic ketones .

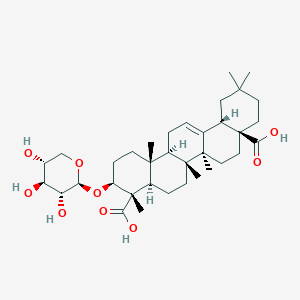

Molecular Structure Analysis

The molecular structure and vibrational frequencies of brominated aromatic ketones can be investigated using computational methods such as Gaussian09 software, as demonstrated in the study of 1-[5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone . The geometrical parameters obtained from such calculations are often in agreement with X-ray diffraction (XRD) data, providing a reliable picture of the molecule's structure.

Chemical Reactions Analysis

Brominated aromatic ketones can participate in various chemical reactions, including cascade reactions involving palladium-catalyzed C-C bond formations, as seen in the synthesis of multisubstituted triphenylenes and phenanthrenes . The presence of bromine in these molecules can facilitate nucleophilic and electrophilic substitutions, making them versatile intermediates in organic synthesis.

Physical and Chemical Properties Analysis

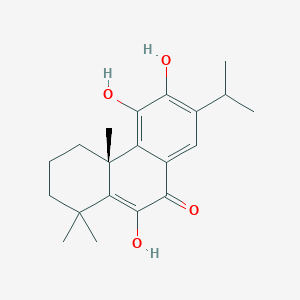

The physical and chemical properties of brominated aromatic ketones can be characterized by techniques such as infrared spectrometry and nuclear magnetic resonance (NMR) spectroscopy. For instance, the structure of 2, 2, 2-tribromo-1-(3,5-dibromo-2-hydroxyphenyl)ethanone was confirmed using single-crystal X-ray crystallography and infrared spectrometry . The electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), can be analyzed to determine charge transfer within the molecule, as well as its potential role in nonlinear optics .

Applications De Recherche Scientifique

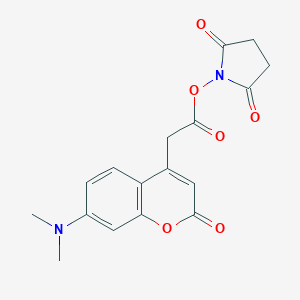

Synthesis and Characterization

Synthesis Methods :The compound 2-Bromo-1-[4-(2-thienyl)phenyl]-1-ethanone has been synthesized through various methods. For example, α-Bromo chalcones containing a 2-thiene ring have been successfully prepared by condensation and subsequent bromination processes (Budak & Ceylan, 2009). Another approach involves the interaction of 4-aminoacetophenone with specific sulphonamides and bromine water to yield derivatives of 2-Bromo-1-[4-(2-thienyl)phenyl]-1-ethanone, which further react to form various compounds with potential cytotoxicity (Hessien et al., 2009). These methods reflect the versatility in synthesizing this compound and its derivatives for further applications.

Chemical Reactions and Derivatives

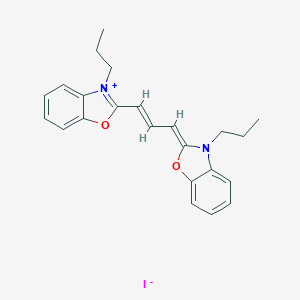

Interaction with Amines and Bromination :The interaction of (Z)-4-Bromo-1,3-di(2-thienyl)-2-buten-1-one (a derivative of the compound ) with tertiary amines has been studied, revealing the formation of quaternary salts and subsequent cyclization to give di(2-thienyl)azolo[a]pyridinium derivatives (Potikha et al., 2010). This indicates the compound’s potential in forming complex structures with biological significance.

Potential Biological and Pharmacological Properties

Anxiolytic Activity :Derivatives of 2-Bromo-1-[4-(2-thienyl)phenyl]-1-ethanone, specifically 1-phenyl-2-(4-aryl-1,3,4,5-tetrahydropyrido[2,3-b][1,4]diazepin-2-ylidene)-ethanones, have been synthesized and examined for their anxiolytic activity. Notably, certain derivatives showed significant activity, suggesting potential use in therapeutic applications (Liszkiewicz et al., 2006).

Safety And Hazards

“2-Bromo-1-[4-(2-thienyl)phenyl]-1-ethanone” is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause severe skin burns and eye damage, respiratory irritation, and may be harmful if swallowed, in contact with skin, or if inhaled . It is recommended to use personal protective equipment when handling this compound .

Propriétés

IUPAC Name |

2-bromo-1-(4-thiophen-2-ylphenyl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9BrOS/c13-8-11(14)9-3-5-10(6-4-9)12-2-1-7-15-12/h1-7H,8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFHKNYPNLSJEQI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=CC=C(C=C2)C(=O)CBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9BrOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70383599 |

Source

|

| Record name | 2-Bromo-1-[4-(2-thienyl)phenyl]-1-ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70383599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-1-[4-(2-thienyl)phenyl]-1-ethanone | |

CAS RN |

128746-80-5 |

Source

|

| Record name | 2-Bromo-1-[4-(2-thienyl)phenyl]-1-ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70383599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.